Azidoethyl-SS-ethylalcohol

Description

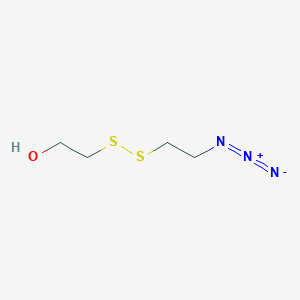

Structure

3D Structure

Properties

IUPAC Name |

2-(2-azidoethyldisulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3OS2/c5-7-6-1-3-9-10-4-2-8/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUXJTRJLAYMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-((2-azidoethyl)disulfanyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-azidoethyl)disulfanyl)ethan-1-ol, referred to herein by the common name Azidoethyl-SS-ethylalcohol, is a heterobifunctional chemical linker of significant interest in the fields of bioconjugation, drug delivery, and chemical biology. Its unique architecture, incorporating a terminal azide, a reducible disulfide bond, and a primary alcohol, provides a versatile platform for the assembly of complex biomolecular conjugates. The azide group allows for highly specific "click" chemistry reactions, the disulfide bond serves as a cleavable linker in reducing environments, and the hydroxyl group offers a further point for modification or can influence solubility. This guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound, supported by detailed experimental protocols and data.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These are primarily computed properties from publicly available chemical databases.[1] Experimental data for this specific molecule is not widely available; therefore, some properties are inferred from analogous compounds such as 2-azidoethanol[2] and 2-hydroxyethyl disulfide.[3]

| Property | Value | Source |

| Molecular Formula | C₄H₉N₃OS₂ | PubChem[1] |

| Molecular Weight | 179.28 g/mol | PubChem[1] |

| IUPAC Name | 2-((2-azidoethyl)disulfanyl)ethan-1-ol | PubChem[1] |

| CAS Number | 1807540-82-4 | PubChem[1] |

| Appearance | Expected to be a colorless to pale yellow oil at room temperature. | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol, methanol, DMSO, and DMF. | Inferred[2][4] |

| Computed XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Synthesis of this compound

A plausible and efficient method for the synthesis of the unsymmetrical disulfide this compound involves the reaction of a thiol-activating agent with one thiol, followed by reaction with a second, different thiol.[5][6] A proposed experimental protocol is provided below.

Proposed Experimental Protocol: Synthesis via Sulfenyl Bromide Intermediate

This method is adapted from procedures for synthesizing unsymmetrical disulfides.[5][6]

Materials:

-

2-Azidoethanethiol (can be synthesized from 2-azidoethanol)

-

2-Mercaptoethanol

-

Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl) disulfide (activator)

-

Bromine

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Activation of the Disulfide Reagent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl) disulfide in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine in DCM dropwise to the cooled solution. The reaction mixture should change color, indicating the formation of the sulfenyl bromide intermediate.

-

Formation of the Unsymmetrical Disulfide: In a separate flask, dissolve 2-azidoethanethiol in anhydrous DCM and cool to 0°C.

-

Slowly add the freshly prepared sulfenyl bromide solution to the 2-azidoethanethiol solution. Stir the reaction at 0°C for 30 minutes.

-

Add 2-mercaptoethanol to the reaction mixture, followed by the dropwise addition of triethylamine.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-((2-azidoethyl)disulfanyl)ethan-1-ol.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Caption: Proposed synthetic pathway for this compound.

Core Reactivities and Applications

The utility of this compound stems from the distinct reactivity of its three functional groups.

Azide Group: Bioorthogonal "Click" Chemistry

The terminal azide group is a key component for "click" chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8][9] This reaction is highly efficient, specific, and biocompatible, allowing for the covalent ligation of the linker to molecules containing a terminal alkyne.

This protocol is a general guideline for the CuAAC reaction.[7][9][10]

Materials:

-

This compound

-

Alkyne-containing molecule (e.g., a protein, peptide, or small molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4

-

Degassed water

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO or water.

-

Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in buffer.

-

Add this compound to the reaction mixture (typically 1.5-3 equivalents relative to the alkyne).

-

Add the copper ligand (e.g., THPTA) to a final concentration of 5 times the copper concentration.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Vortex the mixture gently.

-

-

Initiation of the Reaction:

-

Add sodium ascorbate to a final concentration of 5-10 mM to initiate the reaction.

-

Vortex the mixture gently.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE for proteins).

-

-

Purification:

-

Purify the resulting conjugate using a method appropriate for the biomolecule (e.g., size-exclusion chromatography, dialysis, or HPLC).

-

Caption: Reaction scheme for the CuAAC "click" reaction.

Disulfide Bond: Reductively Cleavable Linker

The disulfide bond is stable under physiological conditions but can be readily cleaved in the presence of reducing agents such as dithiothreitol (DTT) or glutathione (GSH).[11][12][13][14] This property is widely exploited in drug delivery systems for the intracellular release of therapeutic agents, as the intracellular environment is significantly more reducing than the extracellular space.

This protocol provides a general method for the cleavage of the disulfide bond.[11][12][13]

Materials:

-

Disulfide-containing conjugate (e.g., the product from the CuAAC reaction)

-

Dithiothreitol (DTT)

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.5)

-

Nitrogen or argon gas (optional, to minimize re-oxidation)

Procedure:

-

Preparation of Reagents:

-

Dissolve the disulfide-containing conjugate in the phosphate buffer to a desired concentration.

-

Prepare a fresh stock solution of DTT (e.g., 1 M in water).

-

-

Reduction Reaction:

-

Add DTT to the conjugate solution to a final concentration of 10-50 mM.

-

If necessary, purge the solution and the headspace of the reaction vessel with an inert gas to prevent re-oxidation of the resulting thiols.

-

-

Incubation:

-

Incubate the reaction at room temperature or 37°C for 1-2 hours. The progress of the reduction can be monitored by HPLC or mass spectrometry.

-

-

Removal of DTT (if necessary):

-

If the resulting free thiols are to be used in subsequent reactions, the excess DTT can be removed by size-exclusion chromatography (e.g., using a desalting column) or dialysis.

-

Caption: Cleavage of the disulfide bond by a reducing agent.

Hydroxyl Group: Further Functionalization and Physicochemical Properties

The primary alcohol group in this compound offers an additional site for chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or it can be reacted to form esters or ethers, allowing for the attachment of other molecules or functionalities.[15][16][17][18] The presence of the hydroxyl group also increases the hydrophilicity of the linker, which can improve the aqueous solubility of the final conjugate.

Logical Workflow for Bioconjugation and Cleavage

The following diagram illustrates a typical workflow for using this compound in a bioconjugation application followed by cleavage of the linker.

Caption: A typical experimental workflow using this compound.

Conclusion

This compound is a valuable tool for researchers in drug development and chemical biology. Its trifunctional nature allows for a modular and strategic approach to the construction of complex biomolecular systems. The ability to perform highly specific click chemistry for conjugation, coupled with the option for triggered release via disulfide reduction, makes this linker particularly well-suited for applications in targeted drug delivery, proteomics, and the development of diagnostic probes. The synthetic and reaction protocols provided in this guide offer a starting point for the practical application of this versatile chemical entity. Further research into the experimental determination of its physicochemical properties will undoubtedly enhance its utility and broaden its applications.

References

- 1. This compound | C4H9N3OS2 | CID 102514854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Azidoethanol CAS#: 1517-05-1 [m.chemicalbook.com]

- 3. molport.com [molport.com]

- 4. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Functionalization of Cysteine Derivatives by Unsymmetrical Disulfide Bond Formation [organic-chemistry.org]

- 6. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jenabioscience.com [jenabioscience.com]

- 10. broadpharm.com [broadpharm.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Oligo Reduction [sigmaaldrich.com]

- 13. researchers.mq.edu.au [researchers.mq.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. Alcohol Reactivity [www2.chemistry.msu.edu]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Azidoethyl-SS-ethylalcohol: A Cleavable Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azidoethyl-SS-ethylalcohol, a heterobifunctional and cleavable crosslinker. It is designed for applications in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical properties, its role in ADC architecture, and representative protocols for its application.

Quantitative Data

The fundamental chemical properties of this compound are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₄H₉N₃OS₂ | [1][2] |

| Molecular Weight | 179.26 g/mol | [1][2][3] |

| Alternate Name | 2-((2-azidoethyl)disulfanyl)ethan-1-ol | [3] |

| CAS Number | 1807540-82-4 | [1][4] |

Core Concepts: A Trifunctional Cleavable Linker

This compound is a versatile tool in drug delivery and bioconjugation, primarily because it incorporates three distinct functional moieties, making it a trifunctional linker:

-

Azide Group (-N₃): This group is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] This reaction allows for the highly efficient and specific covalent attachment of a payload (e.g., a cytotoxic drug) that has been modified to contain an alkyne group.[3][6] The reaction is bioorthogonal, meaning it does not interfere with biological functional groups, ensuring high specificity.[7]

-

Disulfide Bond (-S-S-): The disulfide bond serves as a cleavable trigger for payload release.[4] This bond is relatively stable in the bloodstream (extracellular environment) but is readily cleaved in the reducing environment inside a cell, such as in the presence of glutathione. This targeted release mechanism is crucial for ADCs, as it ensures the potent payload is released primarily within the target cancer cells, minimizing off-target toxicity.[1][8]

-

Hydroxyl Group (-OH): The terminal hydroxyl group offers a site for further chemical modification or derivatization.[4] It can be activated or replaced with other reactive functional groups to facilitate conjugation to a monoclonal antibody (mAb) or other biomolecules.

The combination of these features makes this compound a valuable linker for constructing ADCs, where a cytotoxic drug is first attached to the linker via click chemistry, and the resulting drug-linker complex is then conjugated to an antibody.

Caption: Proposed workflow for ADC synthesis and intracellular drug delivery.

Representative Experimental Protocols

The following are generalized protocols illustrating how this compound could be used in the synthesis and functional validation of an ADC. These protocols are based on established methods for click chemistry and disulfide-containing linkers.[5][9]

This protocol describes the conjugation of an alkyne-modified cytotoxic drug to this compound.

Materials:

-

Alkyne-modified payload (drug)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

A reducing agent, such as sodium ascorbate

-

A copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)[5][6]

-

Reaction Buffer: Phosphate-buffered saline (PBS) or a suitable organic solvent like DMSO/water mixture

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the alkyne-modified payload in DMSO.

-

Prepare a 20 mM stock solution of this compound in DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Prepare a 1 M stock solution of sodium ascorbate in water (must be freshly made).

-

-

Catalyst Pre-complexation: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Allow the mixture to stand for 3-5 minutes to form the Cu(I)-THPTA complex.[6]

-

Click Reaction:

-

In a reaction vessel, add the alkyne-modified payload and a molar excess (e.g., 1.5 to 3 equivalents) of this compound.

-

Add the pre-complexed Cu(I)/THPTA catalyst to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 5-10 mM).

-

Vortex gently and allow the reaction to proceed at room temperature for 1-4 hours, protected from light.

-

-

Purification: Purify the resulting drug-linker intermediate using reverse-phase HPLC or silica gel chromatography to remove unreacted starting materials and catalyst.

-

Characterization: Confirm the identity and purity of the product using LC-MS and NMR.

Caption: The core reaction of click chemistry to form a stable triazole linkage.

This protocol describes the conjugation of the purified drug-linker intermediate to a monoclonal antibody. This typically involves activating the hydroxyl group of the linker or, more commonly, reducing the antibody's native interchain disulfides to generate free thiols that can react with a maleimide-activated linker. For this example, we assume the hydroxyl group is first modified to incorporate a maleimide group (not detailed here), which then reacts with reduced antibody thiols.

Materials:

-

Monoclonal antibody (mAb)

-

Maleimide-activated Drug-Linker

-

Reducing Agent: Dithiothreitol (DTT) or TCEP

-

Reaction Buffer: PBS (pH ~7.4) containing EDTA or DTPA

-

Quenching Reagent: N-acetylcysteine

-

Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

Procedure:

-

Antibody Reduction:

-

Prepare the antibody in the reaction buffer at a concentration of 5-10 mg/mL.

-

Add a controlled molar excess of TCEP (e.g., 2.5 equivalents) to partially reduce the interchain disulfide bonds, generating free thiols.

-

Incubate at 37°C for 60-90 minutes.

-

-

Conjugation:

-

Cool the reduced antibody solution on ice.

-

Add a slight molar excess of the maleimide-activated drug-linker (dissolved in a small amount of a co-solvent like DMSO) to the reduced antibody.

-

Allow the conjugation reaction to proceed at 4°C or room temperature for 1-2 hours with gentle mixing.

-

-

Quenching: Stop the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification: Remove unreacted drug-linker and aggregates by purifying the ADC using SEC or TFF, exchanging the buffer into a formulation buffer (e.g., PBS).

-

Characterization: Characterize the final ADC for purity, aggregation (by SEC), drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry, and biological activity (e.g., antigen binding via ELISA).

This protocol assesses the release of the payload from the ADC in a reducing environment, simulating intracellular conditions.

Materials:

-

Purified ADC

-

Glutathione (GSH) or DTT as the reducing agent

-

Assay Buffer: PBS (pH 7.4)

-

Analysis System: HPLC or LC-MS

Procedure:

-

Incubation:

-

Incubate the ADC (e.g., at 1 mg/mL) in the assay buffer with a physiological concentration of GSH (e.g., 5-10 mM) at 37°C.

-

As a control, incubate the ADC in the buffer without the reducing agent.

-

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from the reaction mixture.

-

Sample Preparation: Immediately quench the cleavage reaction, for instance, by adding a maleimide-containing compound to cap free thiols or by acid precipitation of the protein.

-

Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of released payload.

-

Data Interpretation: Plot the concentration of the released payload against time to determine the cleavage rate and the half-life of the linker under reducing conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. interchim.fr [interchim.fr]

- 4. This compound, 1807540-82-4 | BroadPharm [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 9. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Mechanism of Action of Azide-Disulfide Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Azide-disulfide crosslinkers represent a sophisticated class of chemical tools vital in the fields of chemical biology, proteomics, and therapeutic development. Their dual-functional nature—incorporating a bioorthogonal azide handle and a reducible disulfide bond—offers researchers precise control over the formation and cleavage of linkages between molecules. This guide provides a comprehensive overview of their mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Core Concept: The Dual-Functionality of Azide-Disulfide Crosslinkers

Azide-disulfide crosslinkers are bifunctional reagents designed with two key reactive moieties separated by a spacer arm.

-

The Azide Group (-N₃): This functional group is the cornerstone of bioorthogonal "click chemistry." It remains inert to most biological functional groups, ensuring that it will not react nonspecifically within a complex biological milieu. Its primary role is to participate in highly specific and efficient cycloaddition reactions with alkyne-containing molecules. The most common of these reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The formation of a stable triazole ring connects the crosslinker to the molecule of interest.[1]

-

The Disulfide Bond (-S-S-): This feature provides a "cleavable" or "releasable" dimension to the crosslinker. Disulfide bonds are stable under typical physiological conditions but can be readily cleaved under reducing conditions.[3][4] This cleavage is often triggered by the high intracellular concentration of reducing agents like glutathione (GSH), making these linkers ideal for applications such as intracellular drug delivery.[3][5]

The synergy between the azide's specific reactivity and the disulfide's conditional lability allows for a two-stage mechanism of action: stable conjugation followed by controlled release.

Mechanism of Action: A Two-Stage Process

The utility of azide-disulfide crosslinkers can be understood as a two-part process: conjugation and cleavage.

Stage 1: Conjugation via Azide-Alkyne Cycloaddition

The azide group enables the covalent attachment of the crosslinker to a target molecule that has been functionalized with an alkyne. This is typically achieved through one of two primary "click" reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by Cu(I) ions, which are often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[6] Ligands such as TBTA or THPTA are often used to stabilize the Cu(I) catalyst and improve reaction reliability, especially in aqueous biological systems.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[2] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide without the need for a metal catalyst.[1][2] While generally slower than CuAAC, its bioorthogonality makes it invaluable for in vivo applications.[1]

The result of this stage is a stable conjugate where two molecules are linked via the azide-disulfide crosslinker.

Stage 2: Cleavage via Disulfide Bond Reduction

The disulfide bond within the linker remains stable in the oxidizing environment of the bloodstream.[][] However, upon internalization into a cell, the linker is exposed to a highly reducing environment. The intracellular concentration of glutathione (GSH), a tripeptide thiol, is approximately 1-10 mM, which is orders of magnitude higher than in the plasma.[5]

This high concentration of GSH drives the reductive cleavage of the disulfide bond through a thiol-disulfide exchange reaction.[9] The disulfide bond is reduced to two free thiol groups, effectively breaking the link and releasing the conjugated molecule (e.g., a cytotoxic drug) from its carrier (e.g., an antibody).[3] Other reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used for in vitro cleavage.[9][]

Quantitative Data Summary

The efficiency and kinetics of both the conjugation and cleavage steps are critical for the successful application of these crosslinkers. The following tables summarize key quantitative parameters.

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |

| Catalyst Required | Yes (Cu(I)) | No |

| Typical Reaction Time | 30-60 minutes | 1-24 hours |

| Biocompatibility | Lower (potential copper cytotoxicity) | High (metal-free) |

| Reaction Rate | Fast | Slower than CuAAC |

| Common Alkynes | Terminal Alkynes | Cyclooctynes (DBCO, BCN) |

Table 2: Conditions for Disulfide Bond Cleavage

| Reducing Agent | Typical Concentration | Typical Incubation Time | Environment | Key Considerations |

| Glutathione (GSH) | 1-10 mM | Variable (minutes to hours) | Intracellular (in vivo) | The physiological trigger for drug release.[5] |

| Dithiothreitol (DTT) | 10-100 mM | 15-60 minutes | In vitro | Potent reducing agent, can disrupt protein structure.[][11] |

| Tris(2-carboxyethyl)phosphine (TCEP) | 5-50 mM | 15-60 minutes | In vitro | Odorless and more stable than DTT; effective over a wider pH range.[9][11] |

| Sodium Sulfite (Na₂SO₃) | 0.1 M | 3-20 minutes | In vitro | Used for quantitative analysis of disulfide bonds.[12][13] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of azide-disulfide crosslinkers. Below are representative protocols for conjugation and cleavage.

Protocol 1: CuAAC Conjugation of an Azide-Disulfide-Drug to an Alkyne-Modified Antibody

Objective: To covalently link a drug payload, functionalized with an azide-disulfide linker, to an antibody that has been modified to contain a terminal alkyne group.

Materials:

-

Alkyne-modified antibody (1 mg/mL in PBS, pH 7.4)

-

Azide-disulfide-drug conjugate (10 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO₄) solution (20 mM in water)[6]

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)[6]

-

Sodium Ascorbate solution (300 mM in water, freshly prepared)[6]

-

Phosphate-Buffered Saline (PBS), pH 7.4

Methodology:

-

In a microcentrifuge tube, combine 100 µL of the alkyne-modified antibody solution with a 10-fold molar excess of the azide-disulfide-drug conjugate.

-

Prepare the catalyst premix: In a separate tube, add 10 µL of 100 mM THPTA solution, followed by 10 µL of 20 mM CuSO₄ solution. Vortex briefly to mix.[6]

-

Add the catalyst premix to the antibody-drug mixture.

-

To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution.[6] Vortex gently to mix.

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes with gentle shaking.[6]

-

Purify the resulting antibody-drug conjugate (ADC) using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.

-

Characterize the conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mix_Ab_Drug [label="1. Mix Alkyne-Antibody\nand Azide-Drug", fillcolor="#FFFFFF", fontcolor="#202124"]; Prepare_Catalyst [label="2. Prepare Catalyst Premix\n(THPTA + CuSO₄)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Catalyst [label="3. Add Catalyst to Mixture", fillcolor="#FFFFFF", fontcolor="#202124"]; Initiate [label="4. Initiate with Sodium Ascorbate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="5. Incubate (30-60 min, RT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="6. Purify Conjugate\n(e.g., Desalting Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterize [label="7. Characterize ADC\n(SDS-PAGE, MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End: Purified ADC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Mix_Ab_Drug; Mix_Ab_Drug -> Add_Catalyst; Prepare_Catalyst -> Add_Catalyst; Add_Catalyst -> Initiate; Initiate -> Incubate; Incubate -> Purify; Purify -> Characterize; Characterize -> End; } } Caption: A typical workflow for conjugating a drug to an antibody using CuAAC.

Protocol 2: In Vitro Cleavage of a Disulfide-Linked Conjugate

Objective: To cleave the disulfide bond within a purified conjugate using a chemical reducing agent and analyze the release of the payload.

Materials:

-

Purified disulfide-linked conjugate (e.g., ADC from Protocol 1) at 1 mg/mL in PBS

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (1 M stock in water, pH adjusted to 7.0)

-

PBS, pH 7.4

Methodology:

-

To a 100 µL aliquot of the purified conjugate, add TCEP stock solution to a final concentration of 20 mM.

-

Incubate the reaction at 37°C for 1 hour.

-

Analyze the reaction mixture to confirm cleavage. This can be done using several methods:

-

SDS-PAGE under non-reducing vs. reducing conditions: Run two lanes of the uncleaved conjugate (one with and one without TCEP treatment). A shift in band migration (e.g., separation of antibody heavy and light chains) will confirm disulfide reduction.

-

Reversed-Phase HPLC: Monitor the appearance of a new peak corresponding to the released payload and the disappearance of the intact conjugate peak.

-

Mass Spectrometry: Confirm the masses of the cleaved components (e.g., the antibody fragment and the released drug-linker fragment).

-

Applications in Research and Drug Development

The unique properties of azide-disulfide crosslinkers make them suitable for a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): This is a primary application where the linker remains stable in circulation and selectively releases a potent cytotoxic drug inside target cancer cells.[][][14]

-

Protein-Protein Interaction Studies: Used to "trap" interacting proteins in situ, which can then be isolated and identified. The cleavable nature allows for the separation of the crosslinked partners for analysis by mass spectrometry.

-

Drug Delivery Systems: Beyond ADCs, these linkers are used in other targeted delivery platforms, such as nanoparticle-based systems, to ensure payload release at the site of action.

-

Affinity Purification: A molecule of interest can be conjugated to a solid support (e.g., beads) via an azide-disulfide linker. After capturing a binding partner, the complex can be released from the support by cleaving the disulfide bond.[15]

Conclusion

Azide-disulfide crosslinkers are powerful reagents that provide a robust mechanism for the specific, stable, and conditionally releasable conjugation of molecules. The bioorthogonal nature of the azide group ensures precise attachment, while the redox-sensitive disulfide bond allows for controlled cleavage in specific chemical environments. A thorough understanding of the kinetics, reaction conditions, and analytical methods associated with these linkers is essential for their successful implementation in advanced research and the development of next-generation therapeutics.

References

- 1. Click Chemistry Azide-Alkyne Cycloaddition [chemistrynewlight.blogspot.com]

- 2. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 4. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]

- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sensitive quantitative analysis of disulfide bonds in polypeptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A method for the controlled cleavage of disulfide bonds in proteins in the absence of denaturants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Disulfide re-bridging reagents for single-payload antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Developing a new cleavable crosslinker reagent for in-cell crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Precision: A Technical Guide to the Research Applications of Cleavable PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are integral components in bioconjugation and drug delivery, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] While non-cleavable PEG linkers provide stable, long-lasting connections, a paradigm shift towards precisely controlled release mechanisms has propelled the development and application of cleavable PEG linkers.[3][4] These smart linkers are engineered with specific chemical bonds that can be selectively broken under defined physiological or external stimuli.[5] This targeted release of therapeutic payloads or detachment of molecules is critical for maximizing efficacy and minimizing off-target toxicity in a multitude of research and therapeutic applications.[6]

This in-depth technical guide explores the core research applications of cleavable PEG linkers, providing a comparative analysis of their quantitative performance, detailed experimental protocols for their implementation, and visual representations of key biological pathways and experimental workflows.

Types of Cleavable PEG Linkers and Their Triggering Mechanisms

Cleavable PEG linkers are designed to respond to specific triggers, which can be broadly categorized as chemical, enzymatic, or physical. The choice of linker chemistry is a critical decision in the design of advanced therapeutics and research tools.[2]

1. pH-Sensitive (Acid-Labile) Linkers: These linkers are stable at physiological pH (~7.4) but undergo hydrolysis in the acidic microenvironments of tumors (pH ~6.5-7.0) or within intracellular compartments like endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[7][8][9] Common pH-sensitive moieties include:

-

Hydrazones: Formed between a hydrazine and a ketone/aldehyde, their stability is influenced by the structure of the precursors.[10][11]

-

Acetals/Ketals: These are susceptible to acid-catalyzed hydrolysis.

-

cis-Aconityl: An example of an acid-labile group used in early drug delivery systems.

2. Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for specific enzymes that are overexpressed in diseased tissues or present in particular cellular compartments.[][13]

-

Peptide Linkers: Dipeptides like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are efficiently cleaved by lysosomal proteases such as Cathepsin B.[][14]

-

β-Glucuronide Linkers: These are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment.[15]

-

Esterase-Cleavable Linkers: Ester bonds can be hydrolyzed by esterases present in plasma and various tissues.[16]

3. Redox-Sensitive (Reductant-Cleavable) Linkers: These linkers contain disulfide bonds that are stable in the bloodstream but are rapidly cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (GSH) is significantly higher.[17][18][19] This mechanism is particularly useful for intracellular drug delivery.

4. Photo-Cleavable Linkers: These linkers incorporate photolabile groups, such as ortho-nitrobenzyl (ONB) derivatives, that can be cleaved upon exposure to light of a specific wavelength.[20][21][22] This allows for precise spatiotemporal control over the release of a substance, making it a valuable tool in tissue engineering and cell biology research.[2][23]

Research Applications

The unique properties of cleavable PEG linkers have led to their widespread adoption in several key areas of biomedical research.

Targeted Drug Delivery

The most prominent application of cleavable PEG linkers is in targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs).[4][24] ADCs are a class of biopharmaceuticals designed to deliver potent cytotoxic agents specifically to cancer cells, thereby increasing the therapeutic window.[3] The linker plays a pivotal role in the success of an ADC, ensuring stability in circulation and efficient payload release at the target site.[13]

Mechanism of Action in ADCs:

-

The ADC binds to a specific antigen on the surface of a cancer cell.

-

The ADC-antigen complex is internalized via endocytosis.[]

-

The ADC traffics through the endosomal-lysosomal pathway.[18][26]

-

Inside the lysosome, the cleavable linker is broken by the acidic environment or specific enzymes, releasing the cytotoxic payload.[]

-

The released drug then exerts its therapeutic effect, leading to cell death.[27]

The use of cleavable linkers can also enable the "bystander effect," where the released, membrane-permeable drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[28]

References

- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid in situ forming PEG hydrogels for mucosal drug delivery - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM01101E [pubs.rsc.org]

- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 5. Photocleavable hydrogels for light-triggered siRNA release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kblee.rutgers.edu [kblee.rutgers.edu]

- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Hydrazone linkages in pH responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. homepages.uc.edu [homepages.uc.edu]

- 16. researchgate.net [researchgate.net]

- 17. Glutathione-mediated shedding of PEG layers based on disulfide-linked catiomers for DNA delivery - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Disulfide-cross-linked PEG-poly(amino acid)s copolymer micelles for glutathione-mediated intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Redox-Responsive Hydrogels Loaded with an Antibacterial Peptide as Controlled Drug Delivery for Healing Infectious Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchers.mq.edu.au [researchers.mq.edu.au]

- 21. Synthesis of photoresponsive polymeric propesticide micelles based on PEG for the controlled release of a herbicide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. purepeg.com [purepeg.com]

- 26. mdpi.com [mdpi.com]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

Technical Guide: Azidoethyl-SS-ethylalcohol (CAS 1807540-82-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound Azidoethyl-SS-ethylalcohol, CAS number 1807540-82-4. It is a heterobifunctional, cleavable PEG linker crucial in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] This document details its chemical structure, physicochemical properties, and provides a comprehensive experimental protocol for its application in click chemistry.

Chemical Structure and Properties

This compound is a versatile crosslinker featuring three key functional groups: an azide group, a cleavable disulfide bond, and a terminal hydroxyl group.[3] The azide moiety facilitates covalent conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[][5][6] The disulfide bond provides a cleavable linkage, designed to be stable in circulation but readily reduced within the intracellular environment, triggering the release of a conjugated payload.[7][8] The hydroxyl group offers a further point for derivatization or attachment to other molecules of interest.[3][]

Chemical Structure:

-

IUPAC Name: 2-((2-azidoethyl)disulfanyl)ethan-1-ol[][9]

-

Synonyms: 2-(2-azidoethyldisulfanyl)ethanol, this compound[][9]

-

Canonical SMILES: C(CSSCCO)N=[N+]=[N-][][9]

Physicochemical and Computed Properties:

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1807540-82-4 | [2] |

| Molecular Formula | C₄H₉N₃OS₂ | [1][9] |

| Molecular Weight | 179.26 g/mol | [1] |

| Monoisotopic Mass | 179.01870427 Da | [][9] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | -20 °C | [] |

| XLogP3 | 1.1 | [][9] |

| Hydrogen Bond Donor Count | 1 | [][9] |

| Hydrogen Bond Acceptor Count | 5 | [][9] |

| Rotatable Bond Count | 6 | [] |

| Topological Polar Surface Area | 85.2 Ų | [][9] |

| Complexity | 115 | [][9] |

Application in Bioconjugation: Experimental Protocol

The primary application of this compound is in the covalent labeling of biomolecules through click chemistry. The following is a detailed, generalized protocol for the copper-catalyzed click reaction to conjugate this azide-containing linker to an alkyne-modified protein or other biomolecule.

Objective: To covalently attach this compound to an alkyne-modified protein.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

This compound (CAS 1807540-82-4)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

DMSO (for dissolving the linker if necessary)

-

Reaction tubes (e.g., 1.5 mL microfuge tubes)

Protocol:

-

Reagent Preparation:

-

Dissolve this compound in DMSO or an appropriate aqueous buffer to create a stock solution (e.g., 10-50 mM).

-

Prepare a fresh solution of Sodium Ascorbate immediately before use.

-

-

Catalyst Premixing:

-

In a separate tube, prepare the Cu(I)-THPTA catalyst complex. For a typical reaction, mix the 20 mM CuSO₄ solution with the 100 mM THPTA solution in a 1:2 to 1:5 molar ratio.[10]

-

Allow this mixture to incubate for several minutes at room temperature. This complex helps to stabilize the Cu(I) oxidation state and improves reaction efficiency in aqueous environments.[6]

-

-

Reaction Setup:

-

In a 1.5 mL microfuge tube, add the alkyne-modified protein solution. The final protein concentration should typically be in the range of 1-5 mg/mL.[6]

-

Add the this compound stock solution to the protein. An excess of the linker (e.g., 4-50 equivalents relative to the protein) is generally used to ensure efficient labeling.[6]

-

Add the pre-mixed Cu(I)-THPTA catalyst solution to the reaction tube. A final concentration of approximately 25 equivalents is often effective.[6]

-

-

Initiation and Incubation:

-

Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution.[6] A final concentration of around 40 equivalents is recommended.[6]

-

Gently vortex the tube to ensure all components are well mixed.

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.[6] Longer incubation times may be required depending on the specific reactants.

-

-

Downstream Processing:

-

Upon completion, the now-conjugated protein is ready for downstream applications.

-

Excess reagents can be removed through methods such as dialysis, size-exclusion chromatography, or ethanol precipitation, depending on the nature of the biomolecule.[5]

-

Visualization of Experimental Workflows

The utility of this compound is best understood in the context of a multi-step workflow, such as the construction of an Antibody-Drug Conjugate (ADC). The following diagrams illustrate the logical steps involved.

Caption: Workflow for ADC synthesis using this compound.

The diagram above outlines the three primary stages in constructing an ADC. Initially, the linker's hydroxyl group may be activated for subsequent reactions. The core "click chemistry" step involves attaching an alkyne-modified cytotoxic payload to the linker's azide group. Finally, this linker-payload construct is conjugated to a monoclonal antibody to form the final ADC.

Caption: Logical pathway for ADC-mediated cell killing.

This second diagram illustrates the mechanism of action once the ADC is administered. The ADC circulates until it binds to a target antigen on a cancer cell, leading to its internalization. Inside the cell, the reductive environment cleaves the disulfide bond within the linker, releasing the cytotoxic payload and ultimately causing cell death. This targeted delivery mechanism is central to the therapeutic strategy of ADCs.[11][12]

References

- 1. confluore.com.cn [confluore.com.cn]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 1807540-82-4 | BroadPharm [broadpharm.com]

- 5. interchim.fr [interchim.fr]

- 6. broadpharm.com [broadpharm.com]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. symeres.com [symeres.com]

- 9. This compound | C4H9N3OS2 | CID 102514854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. mdpi.com [mdpi.com]

- 12. Antibody structure and engineering considerations for the design and function of Antibody Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Applications of Azidoethyl-SS-ethylalcohol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics and applications of Azidoethyl-SS-ethylalcohol, a bifunctional crosslinker molecule. The information is intended to support researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Introduction to this compound

This compound (CAS: 1807540-82-4) is a versatile crosslinking reagent used in bioconjugation and drug delivery research.[1][2] Its structure features three key functional components: an azide group, a cleavable disulfide bond, and a hydroxyl group.[3][4][]

-

The azide group facilitates covalent bond formation with alkyne-containing molecules via "Click Chemistry," a highly efficient and specific bioorthogonal reaction.

-

The disulfide bond provides a cleavable linkage, which is sensitive to reducing agents such as dithiothreitol (DTT) or glutathione. This feature is particularly valuable for the intracellular release of conjugated payloads.

-

The hydroxyl group offers a site for further chemical modification or derivatization.[3][]

These characteristics make this compound a valuable tool in the construction of complex biomolecules, most notably in the development of Antibody-Drug Conjugates (ADCs).[1] In this context, it can act as a linker to attach a cytotoxic drug to an antibody, with the disulfide bond allowing for targeted drug release within the reducing environment of a cancer cell.

A related compound, Azidoethyl-SS-ethylamine (CAS: 1807512-40-8), possesses a terminal amine group instead of a hydroxyl group, which is reactive towards carboxylic acids and activated esters.[6][7] Due to their structural similarity, the solubility characteristics are expected to be comparable.

Solubility Profile

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Methanol | Soluble |

| Data presented is for the related compound Azidoethyl-SS-ethylamine and is expected to be indicative for this compound.[6][7] |

Experimental Protocol: Determination of Solubility

The following is a generalized protocol for determining the solubility of a compound like this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Selected solvent (e.g., DMSO, water, ethanol)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

-

Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution and measuring their absorbance or HPLC peak area.

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Agitate the mixture vigorously using a vortex mixer.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

-

Quantification:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to fall within the range of the calibration curve.

-

Analyze the diluted sample using HPLC or spectrophotometry.

-

-

Calculation: Determine the concentration of the dissolved compound in the supernatant using the calibration curve. This concentration represents the saturation solubility of this compound in the test solvent at the specified temperature.

Caption: A generalized workflow for determining the solubility of a compound.

Application in Bioconjugation

This compound serves as a cleavable linker in bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). The diagram below illustrates its role in connecting an antibody to a drug molecule.

Caption: Logical flow of ADC synthesis using this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H9N3OS2 | CID 102514854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 1807540-82-4 | BroadPharm [broadpharm.com]

- 4. Azidoethyl-SS-ethylalcohol_1807540-82-4_新研博美 [xinyanbm.com]

- 6. Azidoethyl-SS-ethylamine CAS#: 1807512-40-8 [amp.chemicalbook.com]

- 7. Azidoethyl-SS-ethylamine, 1807512-40-8 | BroadPharm [broadpharm.com]

Stability of Disulfide Bonds in Bifunctional Crosslinkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of disulfide bonds within bifunctional crosslinkers, a critical consideration in the development of bioconjugates, particularly antibody-drug conjugates (ADCs). The strategic use of disulfide bonds allows for stable drug transport in systemic circulation and targeted release within the reducing environment of the cell. This document details the factors influencing disulfide bond stability, methods for its assessment, and the intracellular pathways leading to payload release.

Core Principles of Disulfide Bond Stability

Disulfide bonds in bifunctional crosslinkers are designed to be selectively cleaved in the intracellular environment, which has a significantly higher concentration of reducing agents compared to the bloodstream. The primary reducing agent in the cytosol is glutathione (GSH), present at concentrations of 1–10 mM, approximately 1000 times higher than the concentration of the main reactive thiol in plasma, cysteine (8–11 µM)[1][2]. This differential in reducing potential is the fundamental principle behind the design of ADCs with disulfide linkers. However, the stability of these linkers in circulation is not absolute and is influenced by several factors.

Factors Influencing Disulfide Bond Stability

The stability of a disulfide bond in a bifunctional crosslinker is a delicate balance between maintaining the integrity of the bioconjugate in circulation and allowing for efficient cleavage upon internalization into the target cell. Key factors influencing this stability include:

-

Steric Hindrance: The introduction of bulky groups, such as methyl groups, on the carbon atoms adjacent to the disulfide bond increases its stability by sterically hindering the approach of reducing agents[1][3][4]. This increased stability in plasma, however, can also lead to slower payload release within the cell.

-

Local Chemical Environment: The stability of the disulfide bond is also affected by the amino acid residue to which the crosslinker is attached. For instance, disulfide bonds in cysteine-linked conjugates have been shown to be more readily reduced than those in lysine-linked conjugates.

-

pH: Disulfide bond formation and cleavage are pH-dependent processes. Thiol-disulfide exchange reactions are generally favored at basic pH conditions[5][6]. While the physiological pH of blood is tightly regulated around 7.4, the acidic environments of endosomes (pH 6.0-6.5) and lysosomes (pH 4.5-5.0) can influence the overall process of payload release[7].

-

Concentration of Reducing Agents: The rate of disulfide bond cleavage is directly proportional to the concentration of reducing agents like GSH[8]. The significant difference in GSH concentration between the cytosol and plasma is the primary driver of selective payload release.

The interplay of these factors is critical in the design of bifunctional crosslinkers for ADCs, aiming for a therapeutic window that maximizes efficacy while minimizing off-target toxicity.

Quantitative Analysis of Disulfide Bond Stability

The stability of disulfide linkers is often quantified by their half-life in plasma or by the rate of payload release in the presence of reducing agents. The following table summarizes available quantitative data on the stability of various disulfide-containing crosslinkers.

| Crosslinker Type/ADC | Linker Moiety | Key Feature | Stability Metric | Value | Species/Condition | Reference(s) |

| Maytansine Conjugate | SPDB-DM4 | Two methyl groups on the maytansinoid side of the disulfide | Half-life in circulation | ~9 days | In vivo (mice) | [1] |

| Anti-CanAg AMC Panel | Varying steric hindrance | Comparison of stability | In vitro DTT reduction and in vivo plasma stability | Hindered linkers are more stable | In vitro/In vivo (mice) | [3][4] |

| huC242-SPP-DM1 | SPP | One methyl group on the maytansinoid side | Relative clearance rate | Faster than SMCC-DM1 | In vivo (rats and mice) | [9] |

| Unhindered Disulfide ADC | DM1 linked to V205C | No steric hindrance | Drug loss in circulation | ~50% in one day | In vivo (mice) | [1] |

| Oligonucleotide Conjugate | Disulfide bond | Cleavage by GSH | Cleavage percentage | ~50% after 3h | 5 mM GSH (simulated cytosol) | [8] |

| Oligonucleotide Conjugate | Disulfide bond | Cleavage by GSH | Cleavage percentage | Not significantly cleaved after 3h | 5 µM GSH (simulated blood) | [8] |

Experimental Protocols

Accurate assessment of disulfide bond stability is crucial for the development of effective and safe bioconjugates. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the disulfide linker in a simulated physiological environment.

Objective: To determine the rate of drug deconjugation from an ADC in plasma over time.

Materials:

-

Antibody-drug conjugate (ADC) of interest

-

Human, rat, or mouse plasma (or serum)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

Sample collection tubes

-

Enzyme-linked immunosorbent assay (ELISA) kit for total antibody quantification

-

Liquid chromatography-mass spectrometry (LC-MS) system for conjugated antibody and/or free drug quantification

Procedure:

-

Dilute the ADC to a final concentration in the desired plasma species (e.g., human, rat, mouse).

-

Incubate the ADC-plasma mixture at 37°C.

-

At designated time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), collect aliquots of the incubation mixture.

-

Immediately store the collected samples at -80°C to halt any further reaction.

-

Quantification of Conjugated Antibody (ELISA-based): a. Coat a 96-well plate with an antigen specific to the ADC's antibody. b. Thaw the plasma samples and add them to the wells. c. Use a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the conjugated payload to detect the amount of intact ADC. d. Develop the signal and measure the absorbance. e. Calculate the percentage of remaining conjugated ADC at each time point relative to time zero.

-

Quantification of Free Payload (LC-MS-based): a. Thaw the plasma samples. b. Perform a protein precipitation step (e.g., with acetonitrile) to separate the free drug from plasma proteins. c. Analyze the supernatant containing the free drug by LC-MS. d. Quantify the amount of released drug at each time point.

-

Data Analysis: a. Plot the percentage of intact ADC or the concentration of released payload against time. b. Calculate the half-life (t½) of the ADC in plasma.

Glutathione (GSH)-Mediated Cleavage Assay

This assay assesses the susceptibility of the disulfide linker to cleavage by the primary intracellular reducing agent.

Objective: To determine the rate of disulfide bond cleavage in the presence of a physiological concentration of glutathione.

Materials:

-

ADC of interest

-

Reduced glutathione (GSH)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Incubator at 37°C

-

Quenching solution (e.g., N-ethylmaleimide (NEM) in a suitable buffer)

-

Analytical method for quantifying the released payload (e.g., HPLC, LC-MS)

Procedure:

-

Prepare a stock solution of GSH in the reaction buffer. A typical concentration to mimic the cytosol is 5 mM.

-

Add the ADC to the reaction buffer.

-

Initiate the reaction by adding the GSH stock solution to the ADC solution.

-

Incubate the reaction mixture at 37°C.

-

At various time points, take aliquots of the reaction and stop the cleavage reaction by adding a quenching solution (e.g., NEM, which caps free thiols).

-

Analyze the samples to quantify the amount of released payload using a suitable analytical technique like HPLC or LC-MS.

-

Plot the concentration of the released payload over time to determine the cleavage kinetics.

Quantification of Free Thiols using Ellman's Assay

This assay can be used to indirectly measure disulfide bond reduction by quantifying the appearance of free thiol groups.

Objective: To quantify the concentration of free sulfhydryl groups in a sample.

Materials:

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

-

Reaction Buffer (0.1 M sodium phosphate, pH 8.0)

-

Cysteine or another thiol standard

-

Spectrophotometer

Procedure:

-

Prepare a DTNB solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

-

Prepare a standard curve: a. Prepare a stock solution of a known thiol standard (e.g., cysteine) in the reaction buffer. b. Create a series of dilutions of the standard. c. Add the DTNB solution to each standard dilution. d. Incubate for 15 minutes at room temperature. e. Measure the absorbance at 412 nm. f. Plot absorbance versus thiol concentration to generate a standard curve.

-

Sample Analysis: a. In a separate reaction, incubate the disulfide-containing molecule (e.g., ADC) with a reducing agent (e.g., DTT or GSH) for a specific time to generate free thiols. b. Take an aliquot of the reaction mixture and add it to the DTNB solution. c. Incubate for 15 minutes at room temperature. d. Measure the absorbance at 412 nm.

-

Calculation: a. Determine the concentration of free thiols in the sample using the standard curve. This corresponds to the amount of cleaved disulfide bonds.

Visualization of Key Pathways and Workflows

Graphical representations of the biological pathways and experimental procedures can aid in understanding the complex processes involved in the action and analysis of disulfide-linked bioconjugates.

ADC Intracellular Trafficking and Payload Release

The following diagram illustrates the journey of an ADC from binding to a cancer cell to the release of its cytotoxic payload.

Caption: Intracellular trafficking and payload release pathway of an antibody-drug conjugate (ADC).

Experimental Workflow for In Vitro Stability Assessment

The following diagram outlines the key steps in a typical in vitro experiment to assess the stability of a disulfide-linked ADC.

Caption: Experimental workflow for the in vitro plasma stability assessment of an ADC.

Factors Influencing Disulfide Bond Stability

This diagram illustrates the key factors that modulate the stability of disulfide bonds in bifunctional crosslinkers.

References

- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Disulfide-linked antibody-maytansinoid conjugates: optimization of in vivo activity by varying the steric hindrance at carbon atoms adjacent to the disulfide linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The 'Click' Revolution: An In-depth Technical Guide to Azide-Containing Reagents in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry," a term coined by K.B. Sharpless in 2001, has transformed the landscape of chemical synthesis, offering a powerful toolkit for the rapid and reliable construction of complex molecular architectures.[1][2][3] At the heart of this chemical philosophy lies a set of reactions characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions, often proceeding efficiently in benign solvents like water.[4][5] Among the most prominent of these reactions is the azide-alkyne cycloaddition, which has become an indispensable tool in fields ranging from drug discovery and materials science to chemical biology.[6][7][8] This guide provides a comprehensive technical overview of click chemistry with a focus on azide-containing reagents, detailing the core reactions, quantitative comparisons, experimental protocols, and their applications in cutting-edge research and development.

Core Concepts: The Power of the Azide

The azide functional group (–N₃) is a cornerstone of click chemistry due to its unique properties. It is a high-energy, yet kinetically stable, functional group that is largely absent in biological systems, rendering it a bioorthogonal handle for specific chemical modifications.[9][10] This bioorthogonality ensures that azide-containing molecules can be introduced into complex biological environments, such as living cells, without interfering with native biochemical processes.[11][12] The primary reactivity of azides in click chemistry is their 1,3-dipolar cycloaddition with alkynes to form stable triazole rings.[5][13]

Two main variants of the azide-alkyne cycloaddition have been developed and widely adopted: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the reaction between a terminal alkyne and an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[4][14][15] This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[1][5] The copper(I) catalyst can be generated in situ from a copper(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate.[11][16] The addition of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), protects the Cu(I) from oxidation and can further accelerate the reaction.[2][17]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry for biological applications was the development of SPAAC, which eliminates the need for a potentially cytotoxic copper catalyst.[11][15] This reaction utilizes a strained cyclooctyne, where the ring strain provides the driving force for the [3+2] cycloaddition with an azide.[15][18] This catalyst-free approach is highly bioorthogonal and has become the method of choice for labeling molecules in living systems.[11][15] A variety of cyclooctynes have been developed, each with different reaction kinetics and stability, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO).[6][19]

Quantitative Data Presentation: A Comparative Analysis

The choice between CuAAC and SPAAC, and among different reagents within each category, often depends on the specific application and the required reaction kinetics. The following tables summarize key quantitative data to aid in this selection process.

Table 1: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[7] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[7] |

| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[7] | Slower than CuAAC, highly dependent on the cyclooctyne and azide structure.[7][19] |

| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity.[7][20] | Excellent biocompatibility, ideal for in vivo and live-cell applications.[7][15] |

| Functional Group Tolerance | Generally good, but some functional groups can be sensitive to the copper catalyst or reducing agents.[7] | Excellent, as the reaction is bioorthogonal and proceeds under mild conditions without a catalyst.[7] |

| Side Reactions | Potential for oxidative homocoupling of alkynes (Glaser coupling).[7] | Can have side reactions with thiols.[7] |

| Cost & Accessibility | Terminal alkynes and copper catalysts are generally inexpensive and readily available.[7] | Strained cyclooctynes are typically more expensive and complex to synthesize.[7] |

| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[7][15] | Not regioselective, yielding a mixture of regioisomers.[7] |

Table 2: Second-Order Rate Constants for SPAAC with Benzyl Azide

| Strained Alkyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| DIBO | ~0.3 - 0.7 | [6] |

| DBCO | ~0.6 - 1.0 | [6] |

| BCN | ~0.06 - 0.1 | [6] |

| DIFO | Not explicitly found in a comparable format | |

| BARAC | Among the most reactive | [1] |

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[6]

Experimental Protocols

Detailed and reliable protocols are crucial for the successful implementation of click chemistry. The following sections provide step-by-step methodologies for key experiments.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is adapted for labeling proteins in aqueous buffers.[13]

Materials:

-

Alkyne- or azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide- or alkyne-functionalized probe (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper-stabilizing ligand stock solution (e.g., 50 mM THPTA in water)

-

Degassing equipment (e.g., nitrogen or argon line)

Procedure:

-

In a microcentrifuge tube, combine the alkyne- or azide-modified protein with the azide- or alkyne-functionalized probe. The probe is typically added in a 2- to 10-fold molar excess.

-

Add the copper-stabilizing ligand (e.g., THPTA) to the reaction mixture. A 5:1 ligand to copper ratio is often used.[11]

-

Add the CuSO₄ solution. The final copper concentration typically ranges from 50 to 250 µM.[21]

-

(Optional but recommended) Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging if a fluorescent probe is used).

-

Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of cell surface proteins on living mammalian cells.[22][23]

Materials:

-

Mammalian cells expressing a protein of interest tagged with an azide-containing non-canonical amino acid.

-

Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Cy5).

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Culture the mammalian cells expressing the azide-modified protein of interest under standard conditions.

-

Prepare a stock solution of the cyclooctyne-functionalized fluorescent dye in a biocompatible solvent such as DMSO.

-

Dilute the dye stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).

-

Remove the existing culture medium from the cells and wash them once with pre-warmed PBS.

-

Add the dye-containing medium to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time may need to be determined empirically.

-

After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted dye.

-

The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

Applications in Research and Drug Development

The versatility and robustness of azide-alkyne click chemistry have led to its widespread application across various scientific disciplines, particularly in drug discovery and development.

-

Drug Discovery and Lead Optimization: Click chemistry facilitates the rapid synthesis of large libraries of compounds for high-throughput screening.[2][3] The modular nature of the reaction allows for the efficient assembly of molecular fragments to identify and optimize lead compounds.[3]

-

Bioconjugation: Click chemistry is extensively used to conjugate molecules of interest, such as drugs, imaging agents, or targeting ligands, to biomolecules like proteins, peptides, nucleic acids, and carbohydrates.[16][22][24] This has been instrumental in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[25]

-

Proteomics and Chemical Biology: Azide-containing metabolic labels can be incorporated into biomolecules in living cells, which are then tagged with alkyne-functionalized probes for visualization, identification, and quantification.[5][23] This has enabled the study of complex biological processes such as glycosylation and protein synthesis in their native environment.

-

Materials Science: The efficiency and orthogonality of click chemistry are leveraged in the synthesis and functionalization of polymers and other materials for applications in drug delivery, diagnostics, and tissue engineering.[8]

Conclusion

Click chemistry, with its foundation in the highly efficient and selective azide-alkyne cycloaddition, has fundamentally changed the way scientists approach the synthesis and modification of molecules. The development of both the copper-catalyzed and strain-promoted variants has provided a versatile and powerful set of tools for researchers across numerous disciplines. For professionals in drug development, a deep understanding of the principles, quantitative aspects, and practical protocols of click chemistry is essential for harnessing its full potential in creating the next generation of therapeutics and diagnostics. As research continues to push the boundaries of this remarkable chemical methodology, the "click" will undoubtedly continue to resonate throughout the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]